molecular formula C12H9F3N2O2 B2933871 N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 923801-02-9

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2933871
CAS No.: 923801-02-9
M. Wt: 270.211
InChI Key: MFDLOLOPZMOQDW-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a furan ring attached to a carboxamide group, with an amino group and a trifluoromethyl group substituted on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent side reactions . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDLOLOPZMOQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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